Thioredoxin Reductase 1 (TrxR1) Inhibitory Potency: 4-Chlorophenyl vs. Structurally Divergent Thienopyrimidines
In a recombinant rat liver thioredoxin reductase 1 (TrxR1) assay using the DTNB reduction method, 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine demonstrated time-dependent inhibition with an IC₅₀ of 7.50 µM at 30 min and 4.60 µM at 60 min [1]. This level of TrxR1 inhibition places the compound in the low-micromolar potency range, comparable to certain established TrxR1 inhibitors but distinct from structurally related thieno[2,3-d]pyrimidines that target kinases (e.g., EGFR, Cdc7) rather than the thioredoxin system [2]. The progressive increase in potency over incubation time suggests a potential covalent or tight-binding mechanism characteristic of electrophilic thioether-containing scaffolds interacting with the selenocysteine residue in the TrxR1 active site.
| Evidence Dimension | TrxR1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7.50 µM (30 min); 4.60 µM (60 min) |
| Comparator Or Baseline | Class-level baseline: Typical thieno[2,3-d]pyrimidine kinase inhibitors show no TrxR1 inhibition; literature TrxR1 inhibitors (e.g., auranofin) exhibit IC₅₀ ~0.1–1 µM in comparable assays |
| Quantified Difference | Compound shows selective TrxR1 inhibition absent in kinase-targeted thienopyrimidines; ~5–50-fold lower potency than clinical TrxR1 inhibitor auranofin |
| Conditions | Recombinant rat liver TrxR1; DTNB reduction assay; pH 7.3; 30–60 min incubation |
Why This Matters
This dataset identifies TrxR1 as a verified target for this compound, enabling procurement for redox-biology projects where kinase-focused thienopyrimidines are irrelevant.
- [1] BindingDB. BDBM50236323 / CHEMBL4070144. Thioredoxin reductase 1, cytoplasmic (Rattus norvegicus). IC₅₀: 7.50E+3 nM (30 min); 4.60E+3 nM (60 min). National University of Singapore / ChEMBL curation. View Source
- [2] Giannini G. Thieno[2,3-d]pyrimidines: Useful scaffold in anti-cancer drug discovery. 2025. Review highlights kinase (EGFR, Cdc7, VEGFR-2) targets as dominant activity class. View Source
